N,N-diethylindoline-5-sulfonamide
Overview
Description
N,N-diethylindoline-5-sulfonamide: is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly for its antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones under acidic conditions to form indoles.
Transition Metal-Catalyzed Cyclization: This method uses alkynes and nitrogen sources as substrates in cyclization reactions catalyzed by metals.
Industrial Production Methods: The industrial production of N,N-diethylindoline-5-sulfonamide typically involves the condensation of sulfonyl chlorides with amines. This method is preferred due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethylindoline-5-sulfonamide can undergo oxidation reactions to form sulfonic acids.
Reduction: This compound can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N,N-diethylindoline-5-sulfonamide is used as a building block in the synthesis of more complex organic molecules .
Biology and Medicine: This compound exhibits antibacterial, antifungal, and anticancer properties, making it valuable in drug development .
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .
Mechanism of Action
N,N-diethylindoline-5-sulfonamide exerts its effects by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication . This inhibition occurs through the competitive binding to the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into the folic acid pathway .
Comparison with Similar Compounds
- N,N-dimethylindoline-5-sulfonamide
- N,N-diethylbenzene-1-sulfonamide
- N,N-diethyl-4-methylbenzenesulfonamide
Uniqueness: N,N-diethylindoline-5-sulfonamide is unique due to its indoline core structure, which imparts specific biological activities not found in other sulfonamides .
Biological Activity
N,N-Diethylindoline-5-sulfonamide is a compound that has garnered interest for its biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Overview of Indoline-5-Sulfonamides
Indoline-5-sulfonamides are a class of compounds known for their diverse biological activities. They have been studied primarily for their potential as carbonic anhydrase inhibitors, which are important in the treatment of various cancers and other diseases. The sulfonamide group is crucial for their biological activity due to its ability to interact with metal ions in enzyme active sites.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits moderate antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its antiproliferative activity:
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
4f | MCF7 | 12.9 | Most potent under hypoxia |
4e | K562/4 | >20 | Reversed chemoresistance to doxorubicin |
16a | MG-63 | <10 | Inhibits migration and acidification |
16b | HT-29 | <15 | High expression of CA IX |
In a study assessing the effects of indoline-5-sulfonamides on MCF7 breast cancer cells, compound 4f was found to be particularly effective under hypoxic conditions, which are often associated with tumor resistance to therapies . Additionally, compounds like 16a and 16b showed significant inhibition of cell viability in osteosarcoma and colorectal cancer cell lines, indicating their potential utility in cancer treatment .
The mechanism by which this compound exerts its biological effects is largely attributed to its role as an inhibitor of carbonic anhydrases (CAs). These enzymes are involved in maintaining pH balance and are often overexpressed in tumors. The sulfonamide moiety acts as a zinc-binding group (ZBG), facilitating the inhibition of tumor-associated isoforms such as CA IX and CA XII.
Case Studies
- Inhibition of Tumor Growth : In a study involving hypoxic conditions, this compound demonstrated a significant reduction in tumor growth in xenograft models, highlighting its potential as an anticancer agent .
- Antimicrobial Activity : Another area of interest is the compound's antibacterial properties. Research has shown that derivatives of indoline-5-sulfonamides can inhibit the bacterial enzyme DapE, which is essential for bacterial cell wall synthesis. This suggests potential applications in developing new antibiotics .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by structural modifications. The following points summarize key observations from SAR studies:
- Substituents on the indoline ring can significantly affect potency; for example, halogen substitutions have been shown to enhance activity against specific targets.
- Variations in the sulfonamide group also play a critical role; compounds with larger or more hydrophobic substituents generally exhibit improved inhibitory activity against CAs .
Properties
IUPAC Name |
N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-3-14(4-2)17(15,16)11-5-6-12-10(9-11)7-8-13-12/h5-6,9,13H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAUEKPMNUEUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427711 | |
Record name | N,N-diethylindoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91908-29-1 | |
Record name | N,N-diethylindoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.